Vitamin D4-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

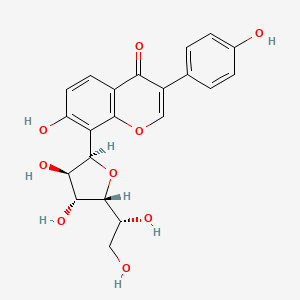

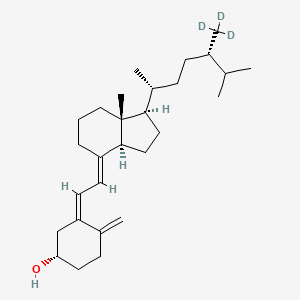

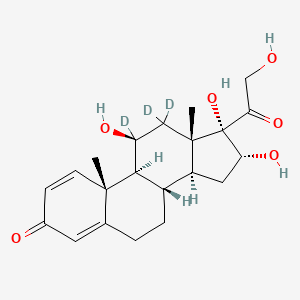

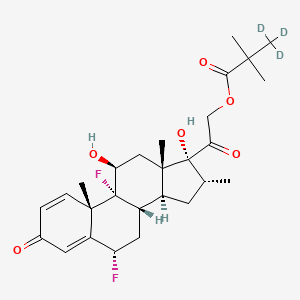

La vitamine D4-d3 est un composé appartenant à la famille des vitamines D, qui sont des sécostéroïdes liposolubles responsables de l'augmentation de l'absorption intestinale du calcium, du magnésium et du phosphate. La vitamine D4-d3 est un analogue synthétique de la vitamine D, conçu pour imiter les effets biologiques des composés de vitamine D naturellement présents tels que le cholécalciférol (vitamine D3) et l'ergocalciférol (vitamine D2) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la vitamine D4-d3 implique généralement la conversion photochimique d'une molécule précurseur, telle que le 7-déhydrocholestérol, sous irradiation ultraviolette B (UV-B). Ce processus entraîne la formation de prévitamine D4-d3, qui subit ensuite une isomérisation thermique pour former de la vitamine D4-d3 .

Méthodes de production industrielle

La production industrielle de vitamine D4-d3 implique des réacteurs photochimiques à grande échelle où les molécules précurseurs sont exposées à un rayonnement UV-B contrôlé. La prévitamine D4-d3 résultante est ensuite purifiée et soumise à une isomérisation thermique pour donner le produit final. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour assurer la pureté et la stabilité de la vitamine D4-d3 synthétisée .

Analyse Des Réactions Chimiques

Types de réactions

La vitamine D4-d3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'hydroxylation de la vitamine D4-d3 dans le foie et les reins pour former ses métabolites actifs.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Des réactions de substitution impliquant le remplacement de groupes fonctionnels dans la molécule de vitamine D4-d3.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent l'oxygène moléculaire et les enzymes du cytochrome P450 dans le foie et les reins.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés dans des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés tels que la 25-hydroxyvitamine D4-d3 et la 1,25-dihydroxyvitamine D4-d3, qui sont des formes biologiquement actives du composé .

Applications de la recherche scientifique

La vitamine D4-d3 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les processus d'isomérisation photochimique et thermique.

Biologie : Étudié pour son rôle dans l'homéostasie du calcium et du phosphate, ainsi que pour ses effets sur la différenciation et la prolifération cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de la carence en vitamine D, de l'ostéoporose et de certains cancers.

Industrie : Utilisé dans la fortification des aliments et des compléments alimentaires pour améliorer leur valeur nutritionnelle .

Mécanisme d'action

La vitamine D4-d3 exerce ses effets en se liant au récepteur de la vitamine D (VDR), un récepteur nucléaire qui régule l'expression de divers gènes impliqués dans le métabolisme du calcium et du phosphate. Une fois liée au VDR, la vitamine D4-d3 forme un complexe qui se transloque vers le noyau, où il interagit avec des séquences d'ADN spécifiques pour moduler la transcription des gènes. Ce processus conduit finalement à une absorption accrue du calcium et du phosphate dans les intestins, favorisant la santé osseuse et le remodelage .

Applications De Recherche Scientifique

Vitamin D4-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.

Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its effects on cellular differentiation and proliferation.

Medicine: Explored for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and certain cancers.

Industry: Utilized in the fortification of foods and dietary supplements to enhance their nutritional value .

Mécanisme D'action

Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .

Comparaison Avec Des Composés Similaires

Composés similaires

Vitamine D2 (ergocalciférol) : Trouvée dans les plantes et les champignons, moins puissante que la vitamine D3.

Vitamine D3 (cholécalciférol) : Produite dans la peau lors de l'exposition au soleil, plus puissante que la vitamine D2.

Vitamine D5 (sitocalciférol) : Un analogue synthétique aux effets biologiques similaires.

Unicité

La vitamine D4-d3 est unique par son origine synthétique et ses modifications structurelles spécifiques qui améliorent sa stabilité et sa biodisponibilité par rapport aux composés de vitamine D naturellement présents. Sa capacité à subir des réactions chimiques spécifiques et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche scientifique et l'utilisation industrielle .

Propriétés

Formule moléculaire |

C28H46O |

|---|---|

Poids moléculaire |

401.7 g/mol |

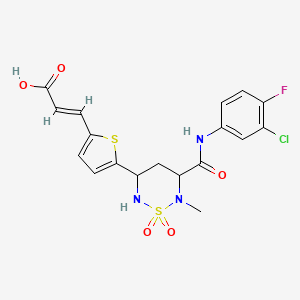

Nom IUPAC |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3 |

Clé InChI |

DIPPFEXMRDPFBK-QSIFOQNMSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |

SMILES canonique |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)